Isoverticine

Descripción

Propiedades

IUPAC Name |

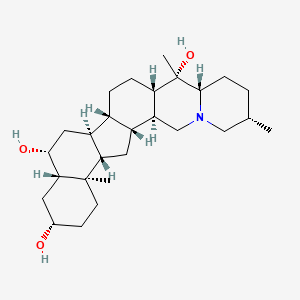

(1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-RZNVUHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317817 | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-43-7 | |

| Record name | Isoverticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoverticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoverticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYY30F96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoverticine: A Technical Guide to its Natural Source, Isolation from Fritillaria pallidiflora, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoverticine, an isosteroidal alkaloid with significant cytotoxic and potential antitumor activities. The primary focus is on its natural occurrence in Fritillaria pallidiflora, detailed methodologies for its extraction and isolation, and an exploration of its biological mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Fritillaria pallidiflora

This compound is a C-27 isosteroidal alkaloid belonging to the cevanine-type structural class. It is one of the numerous bioactive compounds found in the bulbs of various Fritillaria species, a genus of perennial herbaceous plants in the lily family (Liliaceae). Fritillaria pallidiflora, in particular, is a rich source of this compound and other structurally related alkaloids such as imperialine, chuanbeinone, and their N-oxides.[1][2][3] The bulbs of Fritillaria species, known as "Beimu" in traditional Chinese medicine, have been used for centuries to treat respiratory ailments.[4] Modern phytochemical investigations have revealed that the alkaloid constituents are responsible for a wide range of pharmacological effects, including antitussive, expectorant, anti-inflammatory, and antitumor activities.[5][6][7][8][9]

Experimental Protocols: Isolation of this compound from Fritillaria pallidiflora

The isolation of this compound from the bulbs of Fritillaria pallidiflora involves a multi-step process encompassing extraction of total alkaloids, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of isosteroidal alkaloids from Fritillaria species.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered bulbs of Fritillaria pallidiflora.

Experimental Workflow for Extraction and Fractionation

Protocol:

-

Maceration: The dried and powdered bulbs of F. pallidiflora are macerated with 70% ethanol. The mixture is typically subjected to reflux extraction to enhance efficiency.

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a 2-4% hydrochloric acid solution and filtered to remove insoluble components.

-

The acidic aqueous solution is then basified to a pH of 9-10 using a saturated sodium carbonate or sodium hydroxide solution.

-

This basic solution is subjected to liquid-liquid extraction with chloroform. The alkaloids, being basic, will partition into the organic chloroform layer.

-

-

Yielding Total Alkaloids: The chloroform fractions are combined and concentrated to dryness to yield the total alkaloid extract. This extract will contain this compound along with other alkaloids.

Chromatographic Purification of this compound

The purification of this compound from the total alkaloid extract is achieved through column chromatography.

Protocol:

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used as the stationary phase.[10] The silica gel is prepared as a slurry in the initial mobile phase and packed into a glass column.

-

Sample Loading: The total alkaloid extract is adsorbed onto a small amount of silica gel, dried, and carefully loaded onto the top of the packed column.

-

Mobile Phase and Elution: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol. The polarity is increased by incrementally raising the percentage of methanol.

-

Fraction Collection: The eluent is collected in sequential fractions.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions showing similar TLC profiles are pooled together.

-

Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC or recrystallization to obtain the pure compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a reliable method for the quantitative analysis of this compound, which lacks a strong UV chromophore.[11]

| Parameter | Value | Reference |

| Chromatographic Column | Reversed-phase C8 | [11] |

| Mobile Phase | Acetonitrile–methanol–water (66.5:3.5:30, v/v) containing 0.006% triethylamine | [11] |

| Detection | Evaporative Light Scattering Detector (ELSD) | [11] |

| Intra-day Precision (RSD) | < 11% | [11] |

| Inter-day Precision (RSD) | < 11% | [11] |

| Accuracy | > 90% | [11] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[1] While the precise signaling pathway for this compound is not fully elucidated, the antitumor mechanisms of isosteroidal alkaloids from Fritillaria have been investigated. These compounds are known to induce apoptosis, regulate the cell cycle, and influence key signaling pathways.[5][6][7][8]

A study on chuanbeinone, an alkaloid isolated alongside this compound from F. pallidiflora, revealed its pro-apoptotic effects in Lewis lung carcinoma cells.[1] Chuanbeinone treatment led to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and caspase-3.[1] Given the structural similarity, it is plausible that this compound exerts its cytotoxic effects through a similar caspase-dependent apoptotic pathway.

Generalized Signaling Pathway for Antitumor Activity of Fritillaria Isosteroidal Alkaloids

References

- 1. Characterization of the Isosteroidal Alkaloid Chuanbeinone from Bulbus of Fritillaria pallidiflora as Novel Antitumor Agent In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Alkaloid constituents of Fritillaria pallidiflora Schrenk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New isosteroidal alkaloids with tracheal relaxant effect from the bulbs of Fritillaria pallidiflora Schrenk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of Isosteroidal Alkaloids from the Plants in the Genus Veratrum and Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. column-chromatography.com [column-chromatography.com]

- 11. researchgate.net [researchgate.net]

Safety Operating Guide

Navigating the Safe Disposal of Isoverticine: A Procedural Guide

For researchers and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoverticine, a bioactive isosteroidal alkaloid, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, the Safety Data Sheet (SDS) for this compound must be consulted. The following safety measures are critical:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.

-

Spill Management: In the event of a spill, immediately contain the material and decontaminate the affected area. All materials used for cleanup must be disposed of as hazardous waste.

A summary of essential safety precautions is provided in the table below.

| Safety Measure | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. |

| Handling Environment | Use a well-ventilated area or a chemical fume hood. |

| Spill Response | Contain the spill, clean the affected area, and treat all cleanup materials as hazardous waste. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. Always consult the SDS for a full list of incompatibilities. |

Step-by-Step Disposal Protocol for this compound

The standard and required method for disposing of this compound and any associated contaminated materials is through a licensed hazardous waste management service, which will typically utilize high-temperature incineration. It is imperative that this compound is never disposed of in regular trash or flushed down the drain.

Step 1: Waste Segregation and Collection

-

Designated Hazardous Waste Container: All solid waste, including any remaining this compound powder, contaminated labware (such as weighing papers and pipette tips), and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

-

Labeling: The container must be clearly marked as "Hazardous Waste" and explicitly state "this compound."

-

Container Integrity: Use a container that is in good condition, chemically compatible with this compound, and can be securely sealed.

Step 2: Storage and Documentation

-

Secure Storage: The sealed hazardous waste container should be stored in a designated, secure area, segregated from incompatible materials, pending pickup.

-

Record Keeping: Meticulously document the contents and quantity of the waste generated, along with the date of disposal, in accordance with institutional and regulatory mandates.

Step 3: Professional Disposal

-

Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

-

Compliance: Ensure that all procedures are in alignment with local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these established protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

Safeguarding Researchers: A Comprehensive Guide to Handling Isoverticine

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Isoverticine, a potent isosteroidal alkaloid with significant cytotoxic properties. Due to its inherent toxicity, comprehensive personal protective equipment (PPE), meticulous operational procedures, and certified disposal methods are mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various procedures involving this compound.

| Body Area | Required PPE | Standard | Purpose |

| Hands | Double Nitrile Gloves (Chemotherapy-grade) | ASTM D6978 | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |

| Body | Disposable, Solid-Front Gown with Long Sleeves | ANSI/AAMI PB70 Level 2 or higher | Protects against splashes and contamination of personal clothing. Must be fluid-resistant. |

| Eyes and Face | Safety Goggles and a Full-Face Shield | ANSI Z87.1 | Provides protection from splashes, aerosols, and airborne particles. |

| Respiratory | NIOSH-approved N95 or higher Respirator | 42 CFR Part 84 | Required when handling the powdered form of this compound or when there is a risk of aerosolization. |

| Feet | Disposable Shoe Covers | N/A | Prevents the tracking of contaminants outside of the designated handling area. |

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the essential steps from preparation to disposal.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of following institutional and regulatory guidelines.

Waste Segregation and Disposal Protocol:

| Waste Type | Container | Disposal Procedure |

| Solid Waste (Gloves, gowns, shoe covers, contaminated labware) | Yellow, labeled "Cytotoxic Waste" bags within a rigid, leak-proof container. | Incineration by a certified hazardous waste disposal service. |

| Liquid Waste (Solvents, reaction mixtures) | Clearly labeled, sealed, and chemical-resistant containers. | Collection by a certified hazardous waste disposal service for chemical neutralization or incineration. |

| Sharps (Needles, scalpels, contaminated glass) | Puncture-resistant, labeled "Cytotoxic Sharps" container. | Incineration by a certified hazardous waste disposal service. |

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Response:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Cleanup:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Don PPE: Wear double gloves, a disposable gown, eye protection, a face shield, and a respirator.

-

Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid generating dust.

-

Clean the Area: Work from the outer edge of the spill towards the center. Clean the area with a detergent solution followed by a disinfectant.

-

Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.

The following diagram illustrates the logical relationship for responding to a hazardous chemical incident.

By adhering to these safety and logistical guidelines, research institutions can foster a secure environment for the handling of this compound, thereby protecting their personnel and the wider community while advancing critical scientific endeavors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.